molecular formula C5H5N5 B1581074 4H-Pirazolo[3,4-d]pirimidin-4-amina CAS No. 20289-44-5

4H-Pirazolo[3,4-d]pirimidin-4-amina

Número de catálogo B1581074
Número CAS: 20289-44-5
Peso molecular: 135.13 g/mol
Clave InChI: LHCPRYRLDOSKHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C5H5N5 . It is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine involves the creation of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives . The synthesized compounds exhibited promising antiviral activity on TMV .


Molecular Structure Analysis

The molecular structure of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is involved in one-pot multicomponent reactions . These reactions yield the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine include a density of 1.9±0.1 g/cm3, a boiling point of 299.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.0±30.1 °C .

Aplicaciones Científicas De Investigación

Inhibidores de CDK2 para el tratamiento del cáncer

Los derivados de 4H-Pirazolo[3,4-d]pirimidin-4-amina se han descubierto como nuevos inhibidores de CDK2 . La inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer que se dirige a las células tumorales de forma selectiva . Se diseñó y sintetizó un nuevo conjunto de moléculas pequeñas con los andamiajes privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina como nuevos compuestos dirigidos a CDK2 .

Actividad anticancerígena

Estos compuestos han mostrado actividades citotóxicas superiores contra MCF-7 y HCT-116 con un rango de IC 50 (45–97 nM) y (6–99 nM), respectivamente, y una actividad moderada contra HepG-2 con un rango de IC 50 de (48–90 nM) en comparación con sorafenib . De estos compuestos, 14 y 15 mostraron las mejores actividades citotóxicas contra las tres líneas celulares .

Actividad inhibitoria enzimática

Se logró la actividad inhibitoria enzimática contra CDK2/ciclina A2 para los compuestos antiproliferativos más potentes . Los compuestos 14, 13 y 15 revelaron la actividad inhibitoria más significativa con valores de IC 50 de 0,057 ± 0,003, 0,081 ± 0,004 y 0,119 ± 0,007 μM, respectivamente, en comparación con sorafenib (0,184 ± 0,01 μM) .

Actividad antibacteriana

Recientemente, las pirazolo[3,4-d]pirimidinas se han vuelto cada vez más atractivas por sus posibles propiedades antimicrobianas . Se exploró una biblioteca de pirazolo[3,4-d]pirimidinas internas, dirigidas a las quinasas de proteínas humanas, contra Staphylococcus aureus y Escherichia coli .

Interacción con los antibióticos

También se estudiaron estos compuestos por su interacción con ampicilina y kanamicina, que representan importantes clases de antibióticos de uso clínico . Esto representa un primer paso hacia la posible aplicación de inhibidores de quinasas de pirazolo[3,4-d]pirimidina de doble actividad en la prevención y el tratamiento de infecciones bacterianas en pacientes con cáncer .

Doble actividad en la terapia del cáncer

La combinación de actividades anticancerígenas y antibacterianas en la misma molécula puede ser particularmente ventajosa durante la terapia del cáncer, donde aumenta la vulnerabilidad a las infecciones bacterianas . Sin embargo, pocos estudios han examinado estas actividades duales y menos han buscado optimizar los efectos antiinfecciosos junto con la eficacia antitumoral .

Safety and Hazards

When handling 4H-Pyrazolo[3,4-d]pyrimidin-4-amine, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided .

Direcciones Futuras

The future directions for 4H-Pyrazolo[3,4-d]pyrimidin-4-amine involve its potential use in the treatment of cognitive disorders including Alzheimer’s Disease . It is also being investigated for its antiviral activity on TMV .

Análisis Bioquímico

Biochemical Properties

4H-Pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced cell viability. It influences cell signaling pathways by inhibiting CDK2 activity, which in turn affects the expression of genes involved in cell proliferation and survival . Furthermore, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine has been observed to alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its catalytic activity. Additionally, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended durations . Prolonged exposure to 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can lead to degradation and reduced efficacy. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells .

Dosage Effects in Animal Models

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases.

Metabolic Pathways

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. Additionally, 4H-Pyrazolo[3,4-d]pyrimidin-4-amine can influence the activity of enzymes involved in nucleotide biosynthesis, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Binding proteins can facilitate the localization and accumulation of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine in specific tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity.

Subcellular Localization

4H-Pyrazolo[3,4-d]pyrimidin-4-amine exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Targeting signals and post-translational modifications can direct 4H-Pyrazolo[3,4-d]pyrimidin-4-amine to specific subcellular compartments, enhancing its inhibitory effects on cell cycle progression and gene expression . The compound’s localization is essential for its role in modulating cellular processes and achieving therapeutic outcomes.

Propiedades

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminopyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZA-7-DEAZAADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
4H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
4H-Pyrazolo[3,4-d]pyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.